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Biological activity of 2-((chloromethyl)thio)quinoline derivatives

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Compound of Interest

Compound Name: Quinoline, 2-((chloromethyl)thio)
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An In-Depth Technical Guide to the Biological Activity of 2-((chloromethyl)thio)quinoline Derivatives and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide delves into the potential biological significance of 2-((chloromethyl)thio)quinoline derivatives. While direct research on this specific scaffold is limited in the public domain, this document provides a comprehensive overview based on the activities of structurally related 2-thioquinoline and 2-chloroquinoline analogues. This guide summarizes key findings, presents quantitative data, details relevant experimental protocols, and visualizes pertinent chemical and biological pathways to inform future research and drug development efforts in this area.

Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery.[1] Its derivatives have been successfully developed into drugs for a variety of conditions, including infectious diseases and cancer.[1][2] The versatility of the quinoline core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of sulfur-containing moieties and chloro groups, in particular, has been shown to modulate the biological activity of many heterocyclic compounds. This guide



focuses on the potential activities of the 2-((chloromethyl)thio)quinoline scaffold by examining its constituent parts in related molecules.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer effects.[3][4] The presence of a thioether linkage at the 2-position and a chloro group can contribute significantly to this activity.

Cytotoxicity Data of Related Thioquinoline and Chloroquinoline Derivatives

The following table summarizes the cytotoxic activities of various quinoline derivatives that share structural similarities with the target compound.



Compound/De rivative Class	Cell Line(s)	IC50/GI50 (μM)	Reference Compound(s)	Reference
2-Chloro-8- methoxy-5- methyl-5H- indolo[2,3- b]quinoline	HCT116 (Colorectal)	0.35	Neocryptolepine (6.26 μM)	[5]
2-Chloro-8- methoxy-5- methyl-5H- indolo[2,3- b]quinoline	Caco-2 (Colorectal)	0.54	5-Fu	[5]
TAS-103 (Indeno[2,1- c]quinolin-7-one derivative)	P388 (Leukemia)	0.0011	-	[4][6]
TAS-103 (Indeno[2,1- c]quinolin-7-one derivative)	KB (Oral Carcinoma)	0.0096	-	[4][6]
Chalcone derivative 3b (dimethoxy- substituted quinoline)	SR (Leukemia)	Not specified (GI: 80.08%)	-	[3]
Chalcone derivative 3b (dimethoxy- substituted quinoline)	SF-539 (CNS Cancer)	Not specified (GI: 99.38%)	-	[3]

Potential Mechanisms of Anticancer Action

The anticancer activity of quinoline derivatives is often attributed to several mechanisms:



- Topoisomerase Inhibition: Some quinoline derivatives can stabilize the topoisomerase-DNA cleavable complex, leading to DNA damage and apoptosis. TAS-103, for example, is a dual inhibitor of topoisomerase I and II.[4][6]
- Tubulin Polymerization Inhibition: Certain quinoline analogues act as microtubuledestabilizing agents by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[3]
- PI3K/AKT/mTOR Pathway Modulation: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival. Some 2-chloroquinoline derivatives have been shown to exert their cytotoxic effects by modulating this pathway.[5]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with chloroquine being a famous example. The introduction of a thio-group can enhance antimicrobial properties.

Antimicrobial Data of Related Thioquinoline Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for some thiosubstituted quinoline analogues.



Compound/De rivative Class	Bacterial/Fung al Strain(s)	MIC (μg/mL)	Reference Compound(s)	Reference
2-Styryl quinoline 9j	Micrococcus luteus	1.9	Ciprofloxacin	[7]
2-Styryl quinoline 9j	Klebsiella planticola	1.9	Ciprofloxacin	[7]
2-Styryl quinoline 9k	Staphylococcus aureus	1.9	Ciprofloxacin	[8]
N- methylbenzofuro[3,2-b]quinoline derivative 8	Vancomycin- resistant E. faecium	4	Vancomycin (>64 μg/mL)	[9]
Thieno[3,2- c]quinoline derivative 5	Fungal strains	Not specified (Remarkable activity)	-	[10]

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives can vary:

- Enzyme Inhibition: Thioquinoline derivatives can inhibit essential microbial enzymes. For instance, some have been investigated as inhibitors of α-glucosidase, which could be relevant for both metabolic and infectious diseases.[11]
- Biofilm Disruption: Some quinoline derivatives, like HT61, are effective against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[12]
- Cell Wall Stress: HT61 has been shown to increase the expression of proteins involved in cell wall stress and division in S. aureus.[12]

Other Biological Activities

Beyond cancer and microbial infections, quinoline derivatives exhibit a broad spectrum of biological activities, including antioxidant and enzyme inhibitory effects.[13]



Antioxidant and Enzyme Inhibitory Activity

Compound/Derivati ve Class	Activity	Key Findings	Reference
2-(7-chloroquinolin-4- ylthio)propanoic acid	Antioxidant	Higher antioxidant action than Tiotriazolin by 27%	[13]
Sodium salt of 2- amino-3-((7- chloroquinolin-4- yl)thio)propanoic acid	Antioxidant	Higher antioxidant action than Tiotriazolin by 41%	[13]
2-(quinoline-2- ylthio)acetamide derivatives	α-glucosidase inhibition	IC50 values in the range of 0.18 to 2.10 μΜ	[11]

Experimental Protocols

This section outlines common experimental methodologies for evaluating the biological activities of novel chemical entities like 2-((chloromethyl)thio)quinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.

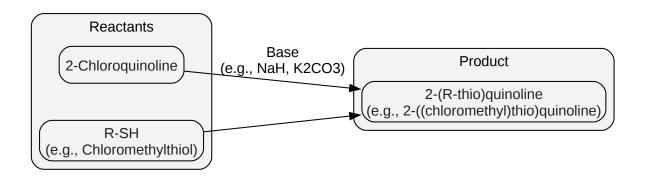


• Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

- Inoculum Preparation: Prepare a standardized suspension of the microbial strain.
- Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing growth medium.
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microbe.

Visualizations Generalized Synthetic Pathway for Thioquinoline Derivatives

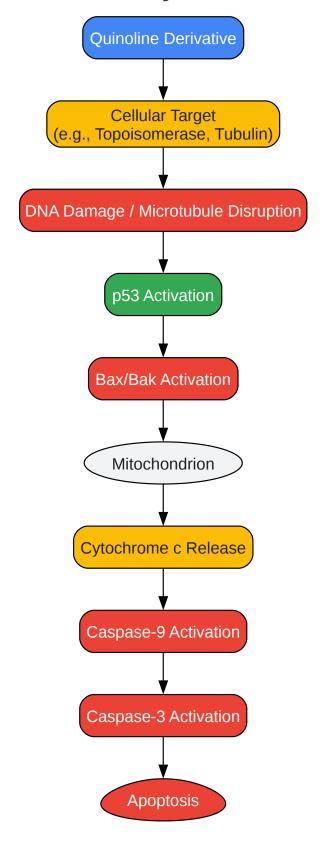


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Caption: General synthetic route to 2-thioguinoline derivatives.



Apoptosis Induction Pathway



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Caption: A simplified intrinsic apoptosis pathway.

Conclusion and Future Directions

While direct experimental data on the biological activity of 2-((chloromethyl)thio)quinoline derivatives are not readily available, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The combination of a quinoline core with a 2-thio and chloromethyl moiety suggests the potential for significant anticancer and antimicrobial activities.

Future research should focus on the synthesis and systematic biological evaluation of a library of 2-((chloromethyl)thio)quinoline derivatives. Key areas of investigation should include:

- Broad-spectrum anticancer screening against a panel of human cancer cell lines.
- Antimicrobial testing against clinically relevant bacterial and fungal pathogens, including drug-resistant strains.
- Mechanism of action studies to elucidate the specific molecular targets and signaling pathways affected by these compounds.
- Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

This guide serves as a foundational resource to stimulate and inform such research endeavors, with the ultimate goal of unlocking the therapeutic potential of this promising class of molecules.

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